molecular formula C19H19N3O4 B6529363 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide CAS No. 946306-17-8

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

Cat. No. B6529363
CAS RN: 946306-17-8
M. Wt: 353.4 g/mol
InChI Key: GATNYHMYYIUHLD-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Synthesis Analysis

Oxadiazoles can be synthesized through various methods. For instance, a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles can be achieved using K2CO3 as a base . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The properties of oxadiazoles allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Scientific Research Applications

Anticancer Applications

Oxadiazoles have shown potential in medicinal applications, particularly as anticancer agents . The specific mechanisms of action and effectiveness of “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide” in this context would require further research.

Vasodilator Applications

Oxadiazoles have also been used as vasodilators . These compounds can help in the relaxation of smooth muscle cells within the blood vessels, leading to a widening (dilation) of the blood vessels.

Anticonvulsant Applications

Another medicinal application of oxadiazoles is their use as anticonvulsants . They can potentially be used to prevent or reduce the severity of epileptic fits or seizures.

Antidiabetic Applications

Compounds having amide and sulphonamide group in oxadiazole enhance antidiabetic activities . They can potentially inhibit α-amylase, which plays a key role in managing diabetes .

High-Energy Core Applications

Oxadiazoles have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .

Antibacterial Applications

A series of compounds containing of [1, 3, 4]oxadiazole-2-thione and triazole structural framework synthesized by multistep reaction have shown inhibitory activity against certain bacteria .

Acetylcholinesterase Inhibitor Applications

A series of 1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as acetylcholinesterase inhibitors . This could have potential applications in treating diseases like Alzheimer’s.

Material Science Applications

Oxadiazoles are of considerable importance in different fields such as material science . They can be used in the creation of new materials with unique properties.

Future Directions

Oxadiazoles have established their potential for a wide range of applications . Future research may focus on designing and synthesizing new oxadiazole derivatives with improved properties for various applications, including medicinal chemistry and material science .

properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-18-21-22-19(26-18)13-7-9-14(10-8-13)20-17(23)12-25-16-6-4-5-15(11-16)24-2/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATNYHMYYIUHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

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